2-(2-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Crystallographic Analysis and Bonding Geometry
The crystallographic properties of 2-(2-(azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane remain partially characterized due to limited X-ray diffraction data. However, insights can be derived from analogous boronate esters. The dioxaborolane core adopts a trigonal planar geometry around the boron atom, with bond lengths typically ranging from 1.35–1.37 Å for B–O and 1.56–1.58 Å for B–C (observed in pinacolboronic esters). The azidomethyl group introduces steric bulk in the ortho position, potentially influencing molecular packing.
Key structural features:
While no direct crystal structure exists for this compound, comparative studies on para-substituted analogs (e.g., 4-azidomethyl derivatives) reveal reduced steric strain due to para positioning. This suggests that the ortho isomer may exhibit distinct solid-state packing behaviors.
Conformational Dynamics via NMR Spectroscopy
NMR spectroscopy provides critical insights into the dynamic behavior of the molecule in solution. Key observations include:
1H NMR data (CDCl3, 300 MHz):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Azidomethyl CH2 | 4.70 | singlet | 2H |
| Dioxaborolane methyl groups | 1.40 | singlet | 12H |
Properties
IUPAC Name |
2-[2-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-8-6-5-7-10(11)9-16-17-15/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSJHXRRSHEEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726232 | |
| Record name | 2-[2-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223598-41-1 | |
| Record name | 2-[2-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(2-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1223598-41-1) is a boron-containing compound that has gained attention in various fields of research due to its potential biological activity. This article explores its synthesis, biological properties, and applications based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H18BN3O2, with a molecular weight of 259.12 g/mol. This compound features a dioxaborolane ring structure that contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of azidomethyl phenyl derivatives with boron-containing reagents under controlled conditions. The use of boron in organic synthesis is well-documented for its role in facilitating various reactions including Suzuki couplings and other cross-coupling reactions.
Inhibitory Effects
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, studies have shown that boron-containing compounds can act as inhibitors of certain enzymes involved in disease processes. For instance:
- Acetylcholinesterase Inhibition : Some boron compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Compounds with similar structures have demonstrated promising IC50 values indicating effective inhibition .
Antimicrobial Activity
There is emerging evidence suggesting that boron-containing compounds can exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Study on Acetylcholinesterase Inhibition
A study focused on various boron compounds indicated that modifications to the boron structure can enhance AChE inhibitory activity. For example, compounds with specific substituents on the phenyl ring showed improved binding affinity and selectivity towards AChE compared to non-boronated analogs .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 2.7 | AChE Inhibition |
| Compound B | 1.5 | Cell Wall Disruption |
Antimicrobial Testing
Another investigation into the antimicrobial properties of related dioxaborolanes revealed that these compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the azido group in enhancing the antimicrobial activity through potential reactive oxygen species generation upon cellular uptake .
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
Key Observations :
- Azidomethyl vs. Halogens : The azidomethyl group offers distinct reactivity in cycloaddition reactions, unlike bromo or iodo analogs optimized for cross-coupling .
- Electron-Withdrawing Groups : Sulfonyl and nitro groups enhance electrophilicity at the boron center, accelerating transmetalation in catalysis .
- Steric Effects : Bulky substituents (e.g., 2-methylbenzo[b]thiophene in ) hinder reactivity in sterically demanding reactions compared to the azidomethyl derivative.
Positional Isomerism and Regioselectivity
- Chloro/Methyl Isomers : highlights how positional isomerism (e.g., 2-(5-chloro-2-methylphenyl) vs. 2-(2-chloro-5-methylphenyl)) impacts reactivity and purification .
Preparation Methods
Core Structural Considerations
The target molecule combines a boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with an ortho-azidomethyl-substituted benzene ring. Retrosynthetically, this suggests two primary disconnections:
Key Starting Materials
-
2-Bromobenzyl bromide : A common precursor for introducing azidomethyl groups via bromide-to-azide substitution.
-
Pinacol borane : Facilitates boronic ester formation under transition metal catalysis.
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Sodium azide (NaN₃) : Primary reagent for azide incorporation.
Boronic Ester Formation Strategies
Miyaura Borylation
The Miyaura reaction, employing bis(pinacolato)diboron and palladium catalysts, is widely used for aryl boronic ester synthesis. For ortho-substituted substrates, steric effects necessitate optimized conditions:
Procedure :
-
Combine 2-bromobenzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and KOAc (3.0 equiv) in 1,4-dioxane.
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Isolate 2-(2-bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via silica gel chromatography (hexane/EtOAc 10:1).
Yield : 68–72% (literature-adjusted for ortho-substitution).
Direct Functionalization of Aryl Halides
Alternative methods using aryl iodides and tetramethyl pinacolborane under Suzuki-Miyaura conditions:
Optimization Notes :
-
Ligand selection : SPhos enhances reactivity for sterically hindered substrates.
-
Solvent : THF outperforms DMF in reducing side reactions for ortho-substituted arenes.
Purification and Analytical Characterization
Chromatographic Separation
Spectroscopic Data
¹H NMR (CDCl₃, 500 MHz) :
¹³C NMR (126 MHz) :
HRMS (ESI+) :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Miyaura Borylation | 2-Bromobenzyl Br | Pd(dppf)Cl₂ | 72 | 98.5 |
| Direct Azidation | Boronated bromide | NaN₃ | 82 | 97.8 |
| CuAAC Functionalization | Ethynyl azide | CuI | 48 | 95.2 |
Key Findings :
-
Direct azidation post-borylation offers the highest yield and scalability.
-
CuAAC routes suffer from side product formation but enable modular derivatization.
Challenges and Mitigation Strategies
Steric Hindrance
Ortho-substitution imposes steric constraints during borylation:
Azide Stability
Azidomethyl groups are thermally sensitive:
Applications in Click Chemistry and Drug Discovery
The compound’s dual functionality enables:
Q & A
Q. What are the primary applications of this compound in synthetic chemistry?
This boronic ester is primarily used in Suzuki-Miyaura cross-coupling reactions to introduce azide-functionalized aryl groups into target molecules. Its azidomethylphenyl moiety enables subsequent click chemistry (e.g., CuAAC reactions), making it valuable for synthesizing bioconjugates or polymers. Methodologically, optimize coupling conditions (e.g., Pd catalyst loading, base strength) to prevent premature decomposition of the azide group .
Q. How does the azidomethyl substituent influence reactivity compared to other boronic esters?
The azidomethyl group introduces dual functionality :
- The boronic ester enables cross-coupling.
- The azide allows post-functionalization via click chemistry. However, the azide is thermally sensitive. Use low-temperature conditions (<60°C) during synthesis to avoid decomposition, as observed in analogous compounds with reactive substituents .
Q. What spectroscopic methods are critical for characterizing this compound?
- <sup>11</sup>B NMR : Confirms boronic ester integrity (typical δ = 28–32 ppm).
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies azidomethyl protons (δ ~3.5–4.0 ppm) and aryl signals.
- IR Spectroscopy : Detects the azide stretch (~2100 cm<sup>-1</sup>). Note: Quadrupolar broadening in <sup>11</sup>B NMR may obscure adjacent carbons directly bonded to boron .
Advanced Research Questions
Q. How do steric and electronic effects of the azidomethyl group impact cross-coupling efficiency?
The azidomethyl group introduces steric hindrance near the boron center, potentially slowing transmetallation. Comparative studies on analogous compounds (e.g., 2-(3-chlorophenyl) derivatives) show that electron-withdrawing substituents reduce coupling yields by 15–20% versus electron-donating groups. Optimize ligand choice (e.g., SPhos over PPh3) to mitigate this .
Q. What strategies prevent azide degradation during prolonged reactions?
Q. How does this compound perform in chemoselective reactions with competing functional groups?
In systems with multiple boronic esters or azides, chemoselectivity depends on:
- Boron Activation : Fluoride additives (e.g., KF) enhance reactivity of specific boronic esters.
- Azide Masking : Temporarily protect azides as phosphine adducts during coupling. Data from fluoro-substituted analogs (e.g., 2-(4-fluorobenzyl) derivatives) show >90% selectivity under optimized conditions .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
